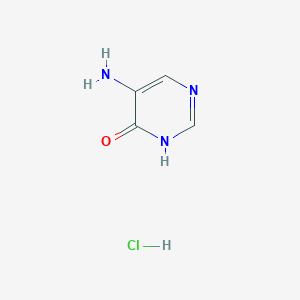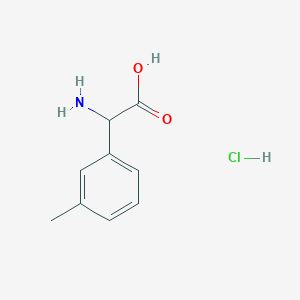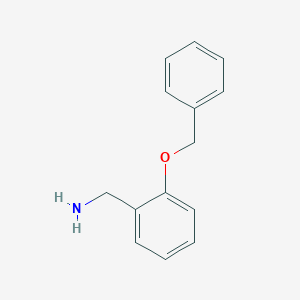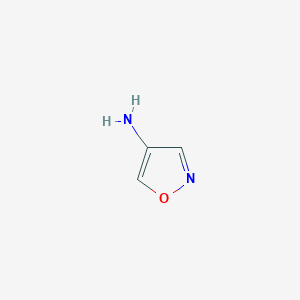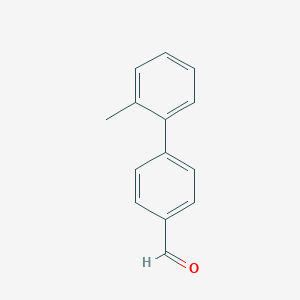
4-(2-甲基苯基)苯甲醛
概览
描述
Synthesis Analysis
The synthesis of benzaldehyde derivatives is a key theme in the provided papers. For instance, the synthesis of azo-benzoic acids and their precursors, which include benzaldehyde derivatives, is described using spectroscopic techniques . Another study outlines the synthesis of a benzaldehyde derivative from 2-chloronicotinic acid and substituted anilines, which is an intermediate for anticancer drugs . Additionally, the synthesis of 4-(alkoxysilyl)benzaldehydes from their diethyl acetals is reported, highlighting a method that minimizes undesired hydrolysis .
Molecular Structure Analysis
The molecular structures of benzaldehyde derivatives are extensively studied using various techniques. X-ray diffraction data is used to determine the crystal structure of several compounds, revealing the presence of intermolecular interactions and the geometry around the central atoms , , , . Computational methods, such as density functional theory, are employed to optimize molecular structures and geometries .
Chemical Reactions Analysis
The chemical reactivity of benzaldehyde derivatives is explored through various reactions. Photochemical and acid-catalyzed rearrangements of a benzaldehyde derivative are discussed, demonstrating the formation of different products under specific conditions . The reactions of benzaldehyde-4,4-dimethylthiosemicarbazone with mercury (II) chlorides are investigated, showing the formation of complexes with distinct stereochemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are characterized using spectroscopic and crystallographic methods. The presence of C-H...O hydrogen bonding is confirmed in the crystal structure of 4-phenyl-benzaldehyde, and the energetics of dimerization are established . The porphyrin-silica hybrid derived from a benzaldehyde derivative exhibits a high specific surface area, indicating its potential for material applications . The spectroscopic properties of azo-benzoic acids derived from benzaldehyde precursors are studied in different solvents, revealing insights into acid-base dissociation and tautomerism .
科研应用
代谢和药代动力学
- 4-(4-氟苯氧基)苯甲醛腙,一种在结构上类似于4-(2-甲基苯基)苯甲醛的化合物,表现出显著的抗惊厥特性。该研究侧重于这种化合物的代谢,发现它主要转化为一种无活性代谢物,表明完整分子对其药理活性的重要性 (Dimmock et al., 1999)。
- 对4,6-苯基亚甲基-d1-d-葡萄糖,一种苯甲醛衍生物的生物利用度和剂量依赖性进行了研究,以了解其作为口服癌症治疗药物的潜力。研究结果表明其具有高度的生物利用度和线性药代动力学,暗示其在医学应用中的潜力 (Dunsæd et al., 2004)。
遗传毒性和毒理学
- 苯甲醛,与4-(2-甲基苯基)苯甲醛在结构上相关,通过使用果蝇进行基因毒性效应评估。研究揭示了突变表型的增加发生率和主要蛋白质的变化,表明苯甲醛的遗传毒性和诱变效应 (Deepa Pv et al., 2012)。
- 对Sprague-Dawley大鼠中苯甲醛的代谢进行的研究确定了苯甲硫酸酯为一种代谢物,为该化合物的代谢和潜在毒理学影响提供了见解 (Laham & Potvin, 1987)。
生物化学和分子生物学
- 发现苯甲醛能够抑制小鼠过敏性哮喘和鼻炎。该研究证明了其潜在的抗过敏效应,可能通过抑制HIF-1α和VEGF来实现 (Jang et al., 2014)。
- 研究了苯甲醛在大鼠突触体分数和中枢神经系统中增加活性氧化物(ROS)的作用,突显了其对中枢神经系统紊乱的潜在影响 (Mattia et al., 1993)。
Safety And Hazards
未来方向
While specific future directions for “4-(2-Methylphenyl)benzaldehyde” are not mentioned in the search results, research into benzaldehyde derivatives is ongoing. For instance, the synthesis of 2,4,5-trisubstituted imidazoles using lactic acid as a promoter has been described, providing an environmentally friendly path for the production of benzaldehyde .
性质
IUPAC Name |
4-(2-methylphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERVRULEZPWOIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362695 | |
| Record name | 4-(2-Methylphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenyl)benzaldehyde | |
CAS RN |
108934-21-0 | |
| Record name | 2′-Methyl[1,1′-biphenyl]-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108934-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methylphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Methyl-[1,1'-biphenyl]-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

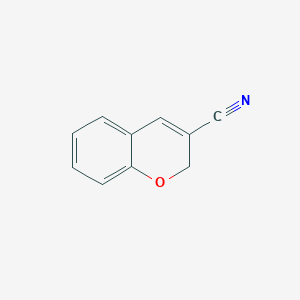
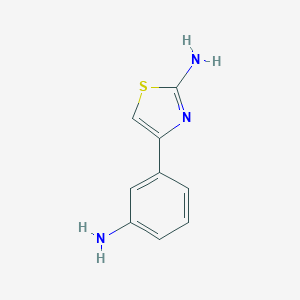
![2-[(2-Aminophenyl)(methyl)amino]ethanol](/img/structure/B111037.png)
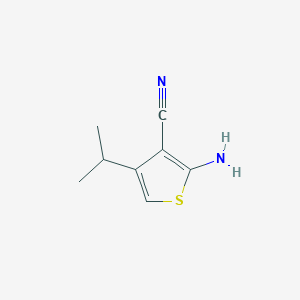
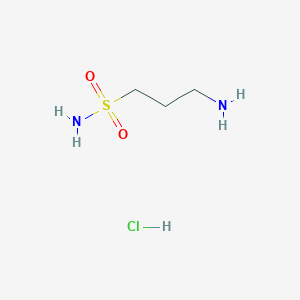
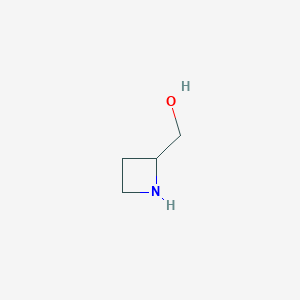
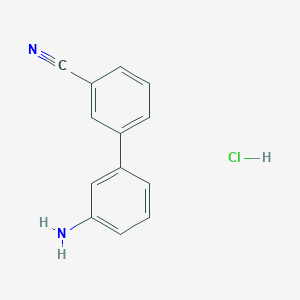
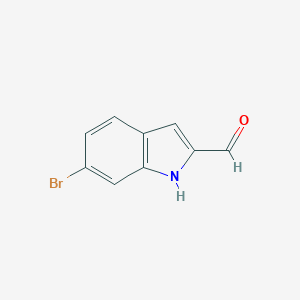
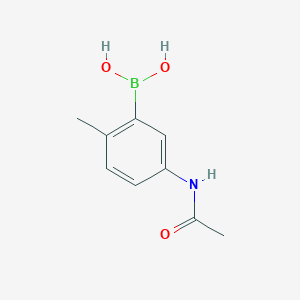
![6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B111079.png)
